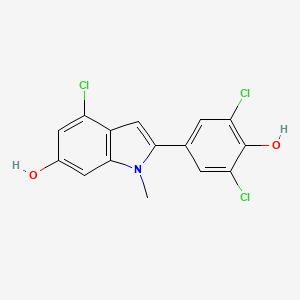
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol is a complex organic compound that belongs to the class of chlorinated phenols and indoles This compound is characterized by its unique structure, which includes multiple chlorine atoms and hydroxyl groups attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 4-chloro-2-methylphenol with propionyl chloride in the presence of aluminum chloride at elevated temperatures . This is followed by further chlorination and hydroxylation steps to introduce the additional chlorine and hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments to manage the reactivity of the chlorinated intermediates .
化学反応の分析
Types of Reactions
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of hydroxyl groups to form alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or hydroxylated derivatives .
科学的研究の応用
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and hydroxyl groups play a crucial role in its binding affinity and reactivity. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access .
類似化合物との比較
Similar Compounds
4-Chlorophenol: A simpler chlorinated phenol with similar reactivity but fewer functional groups.
2,4-Dichlorophenol: Another chlorinated phenol with two chlorine atoms, used in similar applications.
Pentachlorophenol: A more heavily chlorinated phenol with broader industrial use but higher toxicity.
Uniqueness
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol is unique due to its combination of an indole ring with multiple chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
特性
分子式 |
C15H10Cl3NO2 |
|---|---|
分子量 |
342.6 g/mol |
IUPAC名 |
4-chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol |
InChI |
InChI=1S/C15H10Cl3NO2/c1-19-13(7-2-11(17)15(21)12(18)3-7)6-9-10(16)4-8(20)5-14(9)19/h2-6,20-21H,1H3 |
InChIキー |
ITLDTBCVAJMKQO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)O)C3=CC(=C(C(=C3)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
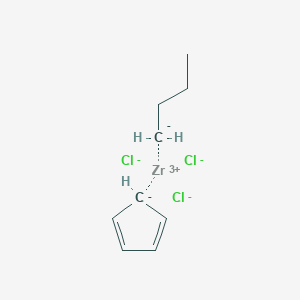
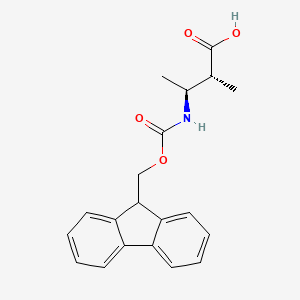
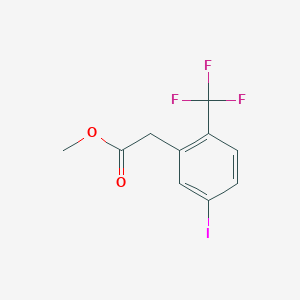
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)


![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
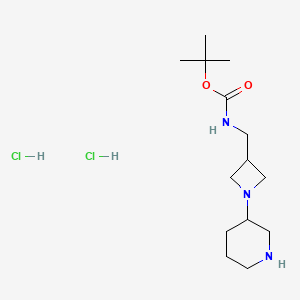
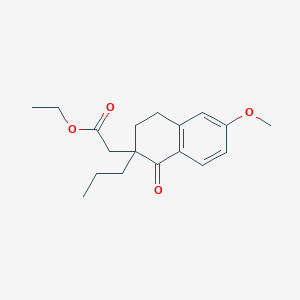
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
